Cas no 1631027-18-3 (methyl 3-(aminomethyl)cyclobutane-1-carboxylate)

Methyl 3-(aminomethyl)cyclobutane-1-carboxylate is a versatile cyclobutane derivative featuring both an ester and an aminomethyl functional group, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The cyclobutane ring provides structural rigidity, while the reactive amine and ester groups enable further functionalization, such as amide bond formation or reduction. This compound is particularly useful in medicinal chemistry for designing constrained analogs or peptidomimetics. Its well-defined stereochemistry and stability under standard conditions enhance its utility in multi-step synthetic routes. The product is typically supplied with high purity, ensuring reproducibility in research and industrial processes.
methyl 3-(aminomethyl)cyclobutane-1-carboxylate structure
1631027-18-3 structure
Product Name:methyl 3-(aminomethyl)cyclobutane-1-carboxylate
CAS No:1631027-18-3
MF:C7H13NO2
MW:143.183622121811
MDL:MFCD30802663
CID:4611684
PubChem ID:86222901
Update Time:2025-08-04

methyl 3-(aminomethyl)cyclobutane-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Cyclobutanecarboxylic acid, 3-(aminomethyl)-, methyl ester
    • 3-Aminomethyl-cyclobutanecarboxylic acid methyl ester
    • methyl 3-(aminomethyl)cyclobutane-1-carboxylate
    • MDL: MFCD30802663
    • Inchi: 1S/C7H13NO2/c1-10-7(9)6-2-5(3-6)4-8/h5-6H,2-4,8H2,1H3
    • InChI Key: NEPQUZNQTHTYJM-UHFFFAOYSA-N
    • SMILES: C1(C(OC)=O)CC(CN)C1

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methyl 3-(aminomethyl)cyclobutane-1-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:1631027-18-3)methyl 3-(aminomethyl)cyclobutane-1-carboxylate
Order Number:A1068220
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:39
Price ($):872.0
Email:sales@amadischem.com

Additional information on methyl 3-(aminomethyl)cyclobutane-1-carboxylate

Methyl 3-(Aminomethyl)cyclobutane-1-carboxylate: A Comprehensive Overview

Methyl 3-(aminomethyl)cyclobutane-1-carboxylate, identified by the CAS number 1631027-18-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a cyclobutane ring with an amino group and a methyl ester functional group. The combination of these features makes it a versatile molecule with potential applications in drug design, material science, and biotechnology.

The cyclobutane ring in methyl 3-(aminomethyl)cyclobutane-1-carboxylate contributes to its structural rigidity, which is a desirable property in many chemical systems. This rigidity can enhance the molecule's stability and bioavailability, making it a promising candidate for drug delivery systems. Recent studies have explored the use of cyclobutane-containing compounds in the development of novel antibiotics and anticancer agents, where their unique pharmacokinetic properties are leveraged to improve therapeutic outcomes.

The presence of an aminomethyl group introduces additional functionality to the molecule. This group can act as a nucleophile in various chemical reactions, enabling the synthesis of more complex structures. For instance, researchers have utilized this group to create bioconjugates for targeted drug delivery, where the amino group serves as a site for attaching targeting ligands or imaging agents. Such applications highlight the potential of methyl 3-(aminomethyl)cyclobutane-1-carboxylate as a building block in medicinal chemistry.

The methyl ester functional group in this compound plays a crucial role in its solubility and reactivity. Esters are commonly used in pharmaceuticals to improve drug absorption and reduce toxicity. Recent advancements in green chemistry have also focused on the synthesis of esters from renewable resources, which could make methyl 3-(aminomethyl)cyclobutane-1-carboxylate more sustainable for large-scale production.

From a synthetic perspective, methyl 3-(aminomethyl)cyclobutane-1-carboxylate can be prepared through various routes, including ring-closing metathesis and enzymatic catalysis. These methods not only enhance the efficiency of synthesis but also align with the principles of atom economy and waste reduction, which are critical for modern chemical processes.

In terms of applications, this compound has shown potential in several areas. In pharmacology, it has been investigated as a precursor for bioactive molecules with anti-inflammatory and antioxidant properties. Its ability to form stable complexes with metal ions has also made it a candidate for use in catalysis and sensing technologies.

Recent research has further expanded our understanding of methyl 3-(aminomethyl)cyclobutane-1-carboxylate's properties. For example, studies have demonstrated its role as a chiral auxiliary in asymmetric synthesis, where its stereochemical influence can be harnessed to produce enantiomerically pure compounds. Additionally, its use in polymer chemistry has been explored, with findings suggesting that it could serve as a monomer for biodegradable polymers.

Looking ahead, the versatility of methyl 3-(aminomethyl)cyclobutane-1-carboxylate positions it as a key player in future innovations across multiple disciplines. Its unique combination of structural features and functional groups makes it an ideal candidate for further exploration in both academic and industrial settings.

In conclusion, methyl 3-(aminomethyl)cyclobutane-1-carboxylate (CAS No.: 1631027-18-3) is a multifaceted compound with immense potential across various fields. Its structural attributes and functional groups make it an invaluable tool for researchers seeking to develop novel materials and therapeutic agents. As ongoing studies continue to uncover new applications and properties, this compound is poised to make significant contributions to the advancement of science and technology.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1631027-18-3)methyl 3-(aminomethyl)cyclobutane-1-carboxylate
A1068220
Purity:99%
Quantity:1g
Price ($):872.0
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